![molecular formula C17H20N3NaO3S B13405365 sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B13405365.png)
sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide is a chemical compound belonging to the class of benzimidazoles. It is characterized by its complex structure, which includes a methoxy group, a dimethylpyridinyl group, and a sulfinyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide can be achieved through several routes. One common method involves the asymmetric oxidation of the pro-chiral pyridylmethyl benzimidazole sulfide. This process can be carried out using reagents such as 3-chloroperoxybenzoic acid in a chloroform solution under stirring and cooling at temperatures below 5°C . The resulting product is then purified through crystallization.
Industrial Production Methods
In industrial settings, the compound can be produced through large-scale oxidation processes. The use of chiral chromatography or separation of diastereomeric mixtures obtained from the racemic compound and a chiral acid, followed by hydrolysis, are common methods employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of alkyl halides or other electrophiles under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides and sulfides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide involves its role as a proton pump inhibitor. It targets the proton pumps in the parietal cells of the stomach, inhibiting the secretion of gastric acid. This is achieved through the irreversible binding of the compound to cysteine residues in the proton pump, leading to a decrease in acid production .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A widely used proton pump inhibitor with a similar structure and mechanism of action.
Esomeprazole: The S-enantiomer of omeprazole, known for its higher bioavailability and efficacy.
Lansoprazole: Another proton pump inhibitor with a similar chemical structure and therapeutic use.
Uniqueness
Sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide is unique due to its specific structural features, such as the presence of both methoxy and dimethylpyridinyl groups, which contribute to its distinct pharmacological properties and applications in various fields .
Properties
Molecular Formula |
C17H20N3NaO3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide |
InChI |
InChI=1S/C17H20N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8,17,19H,9H2,1-4H3;/q-1;+1 |
InChI Key |
ALGZIPAMEDTMAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2NC3=C([N-]2)C=C(C=C3)OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Hydroxy-2,2-dimethyl-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)dihydrofuro[2,3-d][1,3]dioxol-3a(5h)-yl 4-methylbenzenesulfonate](/img/structure/B13405298.png)
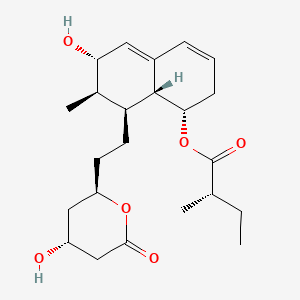
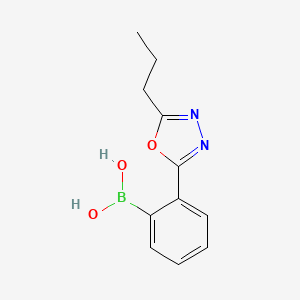
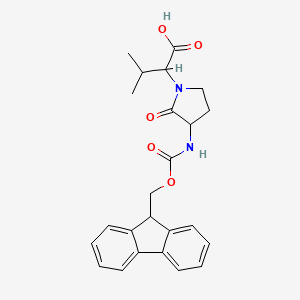



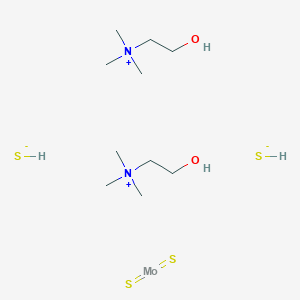
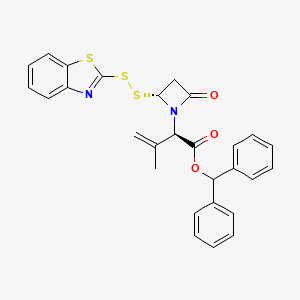
![(16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B13405343.png)
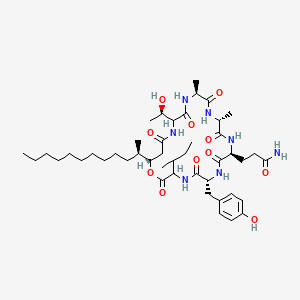
![tert-butyl N-[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B13405373.png)
